6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. The structure features a 3,4-dichlorophenylmethyl group at position 6 and a 4-methoxyphenyl substituent at position 2. Such substitutions are critical for modulating electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N5O2/c1-27-13-5-3-12(4-6-13)25-17-16(22-23-25)18(26)24(10-21-17)9-11-2-7-14(19)15(20)8-11/h2-8,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXLBRYWDNLCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylhydrazine can form an intermediate, which is then subjected to cyclization with a suitable pyrimidine derivative under reflux conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research has indicated that compounds with triazolo-pyrimidine scaffolds exhibit significant antitumor properties. For instance:
- In a study evaluating various triazole derivatives for their antitumor effects, it was found that specific modifications on the triazole ring enhanced cytotoxicity against cancer cell lines .
- The compound's structure suggests it may inhibit key enzymes involved in tumor growth, similar to other known inhibitors in this class .
Antimicrobial Activity
The compound has also shown promise against bacterial strains:
- A series of analogs were synthesized and tested for their activity against Mycobacterium tuberculosis, with some derivatives demonstrating effective inhibition at low concentrations .
- The mechanism of action may involve interference with bacterial DNA synthesis or protein function due to the presence of the triazole moiety.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antitumor Evaluation : A study demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against various cancer cell lines .
- Antimicrobial Testing : In vitro assays showed that specific derivatives could significantly reduce the viability of Mycobacterium tuberculosis strains .
Mechanism of Action
The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolopyrimidinone scaffold is highly versatile, with substitutions at positions 3, 5, 6, and 7 significantly altering biological activity and physicochemical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Observations from Comparative Analysis
Substituent Effects on Lipophilicity :
- The target compound’s 3,4-dichlorophenylmethyl group contributes to higher lipophilicity compared to fluorophenyl (CAS 888418-03-9) or unsubstituted derivatives (e.g., C11H9N5O2). This may enhance membrane permeability but reduce aqueous solubility .
- The 4-methoxyphenyl group at position 3 introduces moderate polarity, balancing hydrophobicity .
Conformational Stability: Analogous compounds like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-... exhibit a nearly planar triazolopyrimidinone core, critical for π-π stacking interactions in enzyme binding .
Synthetic Accessibility :
- Derivatives with simpler substitutions (e.g., 3-(4-methoxyphenyl)-...) are synthesized via microwave-assisted or conventional methods using thiourea and benzaldehyde precursors .
- Halogenated analogs (e.g., dichlorophenyl or fluorophenyl) often require ionic liquid-mediated reactions (e.g., BMIM-PF6) for regioselective substitution .
Pharmacological Potential: While direct data for the target compound are lacking, structurally related triazolopyrimidinones demonstrate kinase inhibition and anticancer activity. For example, 2-amino-6-(3,4-dichlorobenzyl)-5-isopropyl... (Compound 38) was synthesized for non-steroidal anti-inflammatory testing .
Biological Activity
The compound 6-[(3,4-dichlorophenyl)methyl]-3-(4-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole family known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their ability to interact with various biological targets. This article provides a detailed overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of triazolo-pyrimidine derivatives typically involves cyclization reactions using appropriate precursors. The compound can be synthesized through multi-step reactions involving the formation of the triazole ring followed by the introduction of the dichlorophenyl and methoxyphenyl groups. Detailed synthetic pathways can be found in literature focusing on similar triazole derivatives .
Antimicrobial Activity
Triazole derivatives are known for their antibacterial and antifungal properties. The compound This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
| Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Klebsiella pneumoniae | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results indicate that the compound has a promising profile as an antibacterial agent .
Anticancer Activity
Research has indicated that triazole derivatives can also exhibit anticancer properties. The compound's structure suggests potential inhibitory effects on cancer cell proliferation. Preliminary studies have shown that it may induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
The mechanism of action is believed to involve the inhibition of specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. Further studies are needed to elucidate the exact pathways affected by this compound.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives including our compound against a panel of pathogens. The results demonstrated that compounds with similar structural features exhibited MIC values ranging from 0.5 to 8 µg/mL against resistant strains such as MRSA .
- Anticancer Studies : Another investigation focused on a series of triazolo-pyrimidine derivatives where compounds similar to our target were tested for their antiproliferative effects on various cancer cell lines. The most active compounds showed IC50 values in the low micromolar range .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this triazolopyrimidine derivative, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step protocols:
Core formation : Cyclization of precursors (e.g., triazole and pyrimidine moieties) under reflux with ethanol or DMF as solvents .
Substituent introduction : Electrophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts .
Optimization : Yield improvements (e.g., 15–40%) require precise stoichiometry, inert atmospheres, and temperature control (80–120°C) .
- Key Challenges : Competing side reactions (e.g., over-halogenation) necessitate TLC monitoring .
Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities?
- Techniques :
- X-ray crystallography : Confirms coplanarity of the triazolopyrimidine core (deviation <0.02 Å) and dihedral angles between substituents (e.g., 87.7° for dichlorophenyl vs. methoxyphenyl) .
- Spectroscopy : H/C NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; dichlorophenyl carbons at δ 120–140 ppm) .
- Cross-Validation : Discrepancies between calculated (DFT) and observed (XRD) bond lengths are resolved via Hirshfeld surface analysis .
Advanced Research Questions
Q. How do electronic effects of 3,4-dichlorophenyl and 4-methoxyphenyl substituents influence reactivity?
- Electrophilic Reactivity : The electron-withdrawing Cl groups enhance electrophilic substitution at the triazole ring, while the methoxy group directs nucleophilic attacks via resonance .
- Experimental Design : Compare halogenated analogs (e.g., 3-F vs. 3,4-Cl) in SNAr reactions with thiols or amines, monitoring kinetics via HPLC .
Q. What strategies mitigate poor aqueous solubility during biological activity assays?
- Approaches :
- Prodrug design : Introduce phosphate esters at the pyrimidine N-7 position, hydrolyzed in vivo .
- Co-solvent systems : Use DMSO-PBS mixtures (<5% DMSO) to maintain compound stability while minimizing cytotoxicity .
Q. How to resolve conflicting data in enzyme inhibition studies (e.g., IC variability)?
- Troubleshooting :
- Assay conditions : Standardize ATP concentrations (1–10 µM) in kinase assays to reduce false negatives .
- Control experiments : Test against isoforms (e.g., PKC-α vs. PKC-ε) to confirm selectivity .
- Statistical rigor : Use triplicate runs with Z’-factor validation (>0.5) .
Q. What computational methods predict binding modes with target proteins?
- Protocols :
Molecular docking : AutoDock Vina with AMBER force fields to model interactions (e.g., H-bonds with kinase hinge regions) .
MD simulations : 100-ns trajectories in explicit solvent to assess stability of predicted poses .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Framework :
- Core modifications : Replace triazole with imidazole to assess ring size impact .
- Substituent libraries : Synthesize derivatives with varied halogens (F, Br) or alkyl chains on the methoxyphenyl group .
- Data Analysis : Use PCA (Principal Component Analysis) to correlate logP, polar surface area, and IC values .
Q. What are best practices for reproducibility in multi-step syntheses?
- Documentation : Record exact equivalents of catalysts (e.g., 5 mol% Pd(PPh)) and drying times for intermediates .
- Quality Control : Validate purity (>95%) via HPLC-UV/ELSD and elemental analysis (C, H, N within ±0.4%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
